Haloxon

Descripción

Propiedades

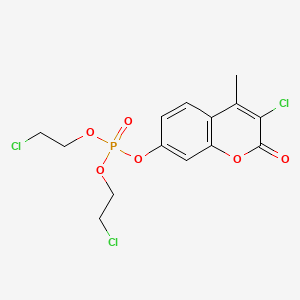

IUPAC Name |

bis(2-chloroethyl) (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl3O6P/c1-9-11-3-2-10(8-12(11)22-14(18)13(9)17)23-24(19,20-6-4-15)21-7-5-16/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULDXINYXFTXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCl)OCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046221 | |

| Record name | Haloxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321-55-1 | |

| Record name | Haloxon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321-55-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Haloxon [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000321551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Haloxon | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11419 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Haloxon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Haloxon | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HALOXON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8KXA37068 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Early Studies on Haloxon's Anthelmintic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Haloxon, an organophosphorus compound, was the subject of significant research in the mid-20th century for its broad-spectrum anthelmintic properties in livestock. As a cholinesterase inhibitor, its mechanism of action involves inducing spastic paralysis in nematodes, leading to their expulsion from the host. Early in vivo and critical trials demonstrated high efficacy against a range of mature gastrointestinal nematodes in cattle, sheep, and horses, although its effectiveness against larval stages and certain parasite species was variable. This technical guide synthesizes the findings from these foundational studies, presenting quantitative efficacy data, detailing experimental methodologies, and visualizing the drug's mechanism of action and typical trial workflows. This information serves as a valuable reference for understanding the development and initial characterization of an early organophosphate anthelmintic.

Core Mechanism of Action: Cholinesterase Inhibition

This compound is an organophosphate anthelmintic that exerts its effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of nematodes.[1][2]

-

Normal Neuromuscular Function: In the nematode neuromuscular junction, the neurotransmitter acetylcholine (ACh) is released to stimulate muscle contraction. AChE rapidly hydrolyzes ACh into acetate and choline, terminating the signal and allowing the muscle to relax.[2]

-

This compound's Interruption: this compound phosphorylates the serine hydroxyl group within the active site of the AChE molecule.[3] This covalent modification inactivates the enzyme.

-

Resulting Paralysis: With AChE inhibited, acetylcholine accumulates in the synaptic cleft, leading to persistent stimulation of nicotinic ACh receptors on the nematode's muscle cells.[4][5] This causes a state of sustained contraction, or spastic paralysis, rendering the parasite unable to maintain its position in the gastrointestinal tract, and it is subsequently expelled by host peristalsis.[1]

Caption: this compound's mechanism of action via acetylcholinesterase inhibition.

Experimental Protocols from Early Studies

The anthelmintic properties of this compound were primarily evaluated through in vivo controlled trials and critical tests in target host species.

In Vivo Controlled Efficacy Trials

These studies were designed to determine the percentage reduction in worm burdens in treated animals compared to untreated controls under natural infection conditions.

General Protocol:

-

Animal Selection: A cohort of naturally infected animals (e.g., calves, lambs) is selected based on fecal egg counts (FEC).

-

Group Allocation: Animals are randomly allocated to a control group (receiving a placebo or no treatment) and one or more treatment groups.

-

Treatment Administration: this compound is administered at a specified dose (mg/kg body weight). Early studies explored various formulations, including oral drench, medicated feed, and boluses.

-

Post-Treatment Monitoring: Fecal samples are collected at set intervals (e.g., 7 and 14 days post-treatment) to perform FEC reduction tests (FECRT).

-

Necropsy and Worm Burden Count: After a defined period, all animals are euthanized. The gastrointestinal tracts are ligated, removed, and their contents systematically washed and sieved to recover and count the remaining adult and larval nematodes.

-

Efficacy Calculation: The mean worm count of the treated group is compared to the mean worm count of the control group to calculate the percentage efficacy for each parasite species.

Critical Anthelmintic Tests

Critical tests provide a more precise measure of efficacy by accounting for all parasites passed in the feces post-treatment as well as those remaining at necropsy.

General Protocol:

-

Animal Housing: Horses or other target animals are housed in individual pens designed for the total collection of feces.

-

Pre-Treatment Confirmation: Infection is confirmed via pre-treatment FEC.

-

Drug Administration: A single dose of this compound is administered, often via stomach tube, powder gun, or mixed in feed.

-

Fecal Collection: All feces passed by the animal for a period of 5-7 days post-treatment are collected.

-

Parasite Recovery from Feces: The collected feces are meticulously washed and sieved to recover and identify all expelled parasites.

-

Necropsy: At the end of the collection period (e.g., Day 7), the animal is euthanized, and its gastrointestinal tract is examined for any remaining worms.

-

Efficacy Calculation: Efficacy is calculated for each parasite species using the formula: Efficacy (%) = [Worms Expelled / (Worms Expelled + Worms Remaining)] x 100

Caption: Generalized workflows for controlled trials and critical tests.

Summary of Anthelmintic Efficacy

Early studies established this compound as a broad-spectrum nematocide, particularly against adult parasites in the abomasum and small intestine.

Efficacy in Cattle

Controlled trials in calves with naturally acquired gastrointestinal nematodes demonstrated significant reductions in adult worm burdens.

Table 1: Efficacy of this compound Against Adult Nematodes in Calves

| Parasite Species | Efficacy (%) | Dosage (mg/kg) | Administration | Reference |

|---|---|---|---|---|

| Cooperia spp. | >98% | 48.9 - 53.9 | Bolus, Suspension, Feed | [6] |

| Haemonchus placei | >90% | 48.9 - 53.9 | Bolus, Suspension, Feed | [6] |

| Ostertagia ostertagi | >90% | 48.9 - 53.9 | Bolus, Suspension, Feed | [6] |

| Trichostrongylus axei | >90% | 48.9 - 53.9 | Bolus, Suspension, Feed | [6] |

| Overall Reduction | 93.9 - 98.0% | 48.9 - 53.9 | Feed, Suspension, Bolus | [6] |

Note: Efficacy against immature larvae of Ostertagia and Trichostrongylus was reported to be ineffective in the same study.[6]

Efficacy in Sheep

This compound was shown to be effective against key nematode species in sheep, including arrested larval stages which are often difficult to treat.

Table 2: Efficacy of this compound in Sheep

| Parasite Species | Efficacy | Dosage (mg/kg) | Notes | Reference |

|---|---|---|---|---|

| Haemonchus contortus (arrested larvae, developmental stages, adults) | Significantly reduced burdens | 40 | Controlled trial with natural infection | [7] |

| Gastrointestinal Nematodes | Highly efficacious | Not specified | Effective against abomasal and small intestinal nematodes | [8] |

Note: this compound is reportedly hydrolyzed before reaching the large intestine, making it less effective against parasites residing there, such as Chabertia and Oesophagostomum.[8]

Efficacy in Horses

Critical trials in horses confirmed high efficacy against several important parasites at dose rates between 60 and 87 mg/kg.[9]

Table 3: Efficacy of this compound in Horses from Critical Trials

| Parasite Species | Efficacy (%) | Dosage (mg/kg) | Reference |

|---|---|---|---|

| Strongylus vulgaris | 100% | 60 - 87 | [9] |

| Triodontophorus spp. | 100% | 60 - 87 | [9] |

| Oxyuris equi (adults & immatures) | 100% | Not specified | [9] |

| Parascaris equorum | 100% | Not specified | [9] |

| Strongylus edentatus | Highly effective | 60 - 87 | [9] |

| Strongylus equinus | Highly effective | 60 - 87 | [9] |

| Trichonema spp. (small strongyles) | Variable | 60 - 75 | [9] |

| Anoplocephala (tapeworms) & Bots | Not effective | 60 - 87 |[9] |

Toxicology and Safety Profile

As an organophosphate, the primary toxicological concern with this compound is cholinesterase inhibition in the host.[1][10] However, early studies indicated a notable margin of safety compared to other compounds in its class.

-

Host Cholinesterase Depression: In horses, even high doses were reported to cause only a slight and transient depression of red blood cell cholinesterase, and the characteristic cholinergic symptoms (salivation, lacrimation, etc.) were generally not observed.[9]

-

Delayed Neurotoxicity: A key concern with some organophosphates is a delayed neurotoxicity syndrome. With this compound, gross over-dosage in horses was reported to potentially produce hind leg ataxia 7 to 21 days after administration.[9]

-

Safety in Pregnancy: The drug was reported to be well-tolerated by pregnant mares, with studies showing no ill effects after repeated monthly dosing throughout gestation.[9]

-

Toxicity Variation: As with many compounds, toxicity can vary between species, with specific studies conducted on the effects in poultry.

Conclusion

The early research on this compound established it as a potent and broadly effective anthelmintic for nematodes of primary concern in cattle, sheep, and horses. Its mechanism as a cholinesterase inhibitor was well-understood within the context of organophosphate toxicology.[11] The foundational work, characterized by rigorous controlled trials and critical tests, provided a clear picture of its efficacy spectrum, highlighting its strength against mature strongyles and ascarids while noting its limitations against certain larval stages and large intestinal worms. While newer classes of anthelmintics with different mechanisms of action and safety profiles have since been developed, this body of early research on this compound remains a valuable case study in anthelmintic drug discovery and evaluation for veterinary medicine.

References

- 1. epa.gov [epa.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. A Small Controlled Trial of the Anthelmintics this compound and Thiabendazole in Sheep [nisc.co.za]

- 7. The anthelmintic efficacy of oxfendazole and this compound against arrested Haemonchus contortus larvae in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 10. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 11. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Chemical synthesis and purification of Haloxon

An in-depth technical guide on the chemical synthesis and purification of Haloxon, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthetic pathways, experimental protocols, and purification techniques, supported by quantitative data and detailed visualizations.

Introduction

This compound is an organophosphate compound belonging to the coumarin chemical class. It is primarily known for its use as an anthelmintic agent in veterinary medicine. As a cholinesterase inhibitor, it exerts its effect by disrupting the nervous system of parasites. The synthesis of this compound involves a multi-step process, beginning with the formation of a coumarin core, followed by phosphorylation. This guide details the discrete stages of its synthesis and the subsequent purification methods required to obtain a high-purity product.

Chemical Synthesis of this compound

The synthesis of this compound can be logically divided into three primary stages:

-

Synthesis of the Coumarin Core : Formation of 7-hydroxy-4-methylcoumarin via the Pechmann condensation reaction.

-

Synthesis of the Phosphorylating Agent : Preparation of diethyl phosphorochloridate.

-

Final Condensation Reaction : The coupling of the coumarin core with the phosphorylating agent to yield this compound.

The overall synthetic workflow is illustrated below.

In-Depth Technical Guide to Haloxon: An Anthelmintic Acetylcholinesterase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Haloxon, an organophosphorus anthelmintic primarily used in veterinary medicine. The document details its chemical identity, including its CAS number and molecular structure. The core of this guide focuses on its mechanism of action as an acetylcholinesterase inhibitor, presenting available quantitative data on its biological activity. Furthermore, it outlines detailed experimental protocols for assessing acetylcholinesterase inhibition and visualizes the key signaling pathways associated with its therapeutic action and potential neurotoxicity. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug development and toxicological studies of organophosphorus compounds.

Chemical and Molecular Identity

This compound is chemically identified as bis(2-chloroethyl) (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 321-55-1 |

| Molecular Formula | C₁₄H₁₄Cl₃O₆P |

| Molecular Weight | 415.59 g/mol |

| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2)OP(=O)(OCCCl)OCCCl)Cl |

| InChI Key | KULDXINYXFTXMO-UHFFFAOYSA-N |

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of this compound, like other organophosphorus compounds, is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the termination of nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to hyperstimulation of the nervous system in susceptible parasites, ultimately causing paralysis and death. The inhibition is achieved through the phosphorylation of a serine residue within the active site of the AChE enzyme, forming a stable, covalent bond that is slow to hydrolyze.

Quantitative Data

| Animal Model | Phenotype | Acute Oral LD50 | 95% Confidence Limits |

| Lambs | EsA- (lacking plasma A esterase) | 763 mg/kg of body weight | 543 to 1,072 mg/kg |

| Lambs | EsA+ (with plasma A esterase) | > 11,392 mg/kg | Not Determined |

Data from Baker et al. (1970). Note: EsA refers to plasma esterases capable of rapidly hydrolyzing this compound.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE activity and inhibition.

Materials:

-

0.1 M Phosphate buffer (pH 8.0)

-

Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or recombinant source)

-

Test compound (this compound) dissolved in an appropriate solvent (e.g., DMSO)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (0.01 M)

-

Acetylthiocholine iodide (ATChI) solution (0.075 M)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare Reaction Mixture: In each well of a 96-well plate, add:

-

50 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of 0.01 M DTNB

-

10 µL of AChE enzyme solution

-

10 µL of the test compound (this compound) at various concentrations or the solvent control (e.g., DMSO).

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Initiate Reaction: Add 10 µL of 0.075 M ATChI to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 10-15 minutes.

-

Measurement: Measure the absorbance at 412 nm using a microplate reader.

-

Calculation of Inhibition: The percentage of AChE inhibition is calculated as follows: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Workflow

The following diagram illustrates the general workflow for an in vitro acetylcholinesterase inhibition assay.

Organophosphate-Induced Delayed Neurotoxicity Signaling Pathway

Organophosphate-induced delayed neurotoxicity (OPIDN) is a serious side effect associated with some organophosphorus compounds, including this compound at high doses. The initiation of OPIDN is believed to involve the inhibition of Neuropathy Target Esterase (NTE).

Conclusion

This compound is an effective anthelmintic that functions through the potent inhibition of acetylcholinesterase. This guide provides essential technical information for researchers, including its chemical properties, mechanism of action, and detailed experimental protocols for its study. The provided visualizations of the AChE inhibition workflow and the OPIDN signaling pathway offer a clear understanding of its biological interactions. Further research to determine specific kinetic parameters such as IC50 and Ki values for this compound would be beneficial for a more complete toxicological and pharmacological profile.

The Rise and Evolution of Organophosphate Anthelmintics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The mid-20th century marked a significant turning point in veterinary and human medicine with the advent of synthetic anthelmintics. Among these, the organophosphates (OPs) emerged as a powerful, albeit complex, class of compounds that revolutionized the control of parasitic helminths. This technical guide delves into the historical development of organophosphate anthelmintics, their mechanism of action, key compounds, and the experimental methodologies used to evaluate their efficacy and safety.

A Historical Trajectory: From Insecticides to Anthelmintics

The story of organophosphate anthelmintics is intrinsically linked to their initial development as insecticides. The pioneering work of German chemist Gerhard Schrader in the 1930s and 1940s on organophosphorus compounds as potential nerve agents and insecticides laid the foundation for their later therapeutic applications.[1] Following World War II, the agricultural industry widely adopted these compounds for pest control.[1]

It was in the 1950s that the anthelmintic properties of certain organophosphates were recognized, heralding their entry into veterinary medicine.[2] One of the earliest organophosphates to be used as an anthelmintic was trichlorfon , introduced in 1952.[3][4] This was followed by the development and introduction of other key compounds, including dichlorvos , commercially available since 1961, coumaphos , haloxon , naphthalophos , and crufomate .[5][6] These compounds offered a new line of defense against a range of debilitating internal parasites in livestock and companion animals.

Mechanism of Action: The Cholinergic Onslaught

The primary mechanism of action for organophosphate anthelmintics is the irreversible inhibition of the enzyme acetylcholinesterase (AChE).[7] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses in both the host and the parasite.

By phosphorylating the serine hydroxyl group at the active site of AChE, organophosphates effectively inactivate the enzyme.[7] This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors. In the parasite, this overstimulation manifests as spastic paralysis, leading to the expulsion of the worm from the host's gastrointestinal tract.[2] The differential sensitivity of parasite and host acetylcholinesterase to inhibition by specific organophosphates provides a degree of selective toxicity, which is a crucial aspect of their therapeutic use.

Below is a diagram illustrating the signaling pathway at a cholinergic synapse and the disruptive effect of organophosphate anthelmintics.

Caption: Inhibition of Acetylcholinesterase by Organophosphates.

Key Organophosphate Anthelmintics: A Comparative Overview

Several organophosphate compounds have been utilized as anthelmintics, each with its own spectrum of activity, efficacy, and toxicity profile. The following tables summarize the available quantitative data for some of the most prominent organophosphate anthelmintics.

Table 1: Comparative Anthelmintic Efficacy of Selected Organophosphates

| Compound | Host Species | Target Parasite | Efficacy (%) | Dosage | Reference |

| Dichlorvos | Swine | Ascaris suum | 100% | 43 mg/kg | [8] |

| Swine | Oesophagostomum dentatum | 100% | 43 mg/kg | [8] | |

| Swine | Trichuris suis | 99.9% | 43 mg/kg | [8] | |

| Trichlorfon | Cattle | Haemonchus placei (ivermectin-resistant) | 99.82% | 48.5 mg/kg | [7][9] |

| Cattle | Cooperia punctata (ivermectin-resistant) | 99.18% | 48.5 mg/kg | [7][9] | |

| Cattle | Cooperia spatulata (ivermectin-resistant) | 99.33% | 48.5 mg/kg | [7][9] | |

| Cattle | Oesophagostomum radiatum | 98.46% | 48.5 mg/kg | [7] | |

| Cattle | Trichuris discolor | 100% | 48.5 mg/kg | [7][9] | |

| Cattle | Ostertagia ostertagi | 84.7% | 50 mg/kg | [10] | |

| Cattle | Nematodirus helvetianus | 100% | 50 mg/kg | [10] | |

| Naphthalophos | Sheep | Haemonchus contortus | >99% | 50 mg/kg | [2] |

| Sheep | Trichostrongylus axei | 99.3% | 50 mg/kg | [2] | |

| Sheep | Teladorsagia circumcincta | 97.8% | 50 mg/kg | [2] | |

| Sheep | Trichostrongylus colubriformis | 99.2% | 50 mg/kg | [2] | |

| Sheep | Cooperia spp. | 90.4% | 50 mg/kg | [2] | |

| Sheep | Oesophagostomum spp. | 93.7% | 50 mg/kg | [2] | |

| Crufomate | Cattle | Cooperia oncophora (mature) | 99% | 17 mg/kg/day for 3 days | [11] |

| Cattle | Cooperia punctata (mature) | 96% | 17 mg/kg/day for 3 days | [11] | |

| Cattle | Cooperia spp. (immature) | 87% | 17 mg/kg/day for 3 days | [11] | |

| Cattle | Ostertagia ostertagi (mature) | 68% | 17 mg/kg/day for 3 days | [11] |

Table 2: Comparative Acute Toxicity of Selected Organophosphate Anthelmintics

| Compound | Test Animal | Route of Administration | LD50 (mg/kg) | Reference |

| Dichlorvos | Rat | Oral | 56 - 108 | [12][13] |

| Rat | Dermal | 75 - 210 | [12][14] | |

| Mouse | Oral | 61 - 175 | [15] | |

| Rabbit | Oral | 10 - 74 | [12][14] | |

| Rabbit | Dermal | 107 | [15] | |

| Dog | Oral | 100 | [14] | |

| Pig | Oral | 157 | [14] | |

| Trichlorfon | Rat | Oral | 450 - 660 | [16][17] |

| Rat | Dermal | >2000 | [18] | |

| Mouse | Oral | 300 - 860 | [16] | |

| Rabbit | Oral | 160 | [16] | |

| Rabbit | Dermal | >2100 | [19] | |

| Dog | Oral | 400 - 420 | [16] | |

| Coumaphos | Rat | Oral | 13 - 41 | [5] |

| Rat | Dermal | 860 | [5] | |

| Rabbit | Oral | 80 | [20] | |

| Rabbit | Dermal | 500 | [1] | |

| This compound | Sheep (A esterase deficient) | Oral | 763 | [2] |

| Sheep (A esterase present) | Oral | >11,392 | [2] | |

| Crufomate | Rat (male) | Oral | 635 | [21] |

| Rat (female) | Oral | 460 | [21] |

Experimental Protocols for Evaluation

The development and validation of organophosphate anthelmintics relied on a suite of standardized experimental protocols to assess their efficacy and safety.

In Vivo Efficacy Testing: Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test (FECRT) is a widely used in vivo method to evaluate the efficacy of an anthelmintic in a herd or flock.

Protocol:

-

Animal Selection: Select a group of at least 10-15 animals with naturally acquired gastrointestinal nematode infections.

-

Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.

-

Treatment: Administer the organophosphate anthelmintic to the treated group at the recommended dosage. An untreated control group should be maintained.

-

Post-treatment Sampling: Collect individual fecal samples from both the treated and control groups 10-14 days after treatment.

-

Fecal Egg Counting: Determine the number of nematode eggs per gram (EPG) of feces for each sample using a standardized technique such as the McMaster method.

-

Calculation of Efficacy: Calculate the percentage reduction in the mean EPG of the treated group compared to the control group using the following formula:

% Efficacy = [1 - (Mean EPG of Treated Group Post-treatment / Mean EPG of Control Group Post-treatment)] x 100

A reduction of 95% or greater is generally considered effective.

In Vitro Efficacy Testing: Larval Development Assay (LDA)

In vitro assays provide a more controlled environment for assessing the direct effects of a compound on the parasite. The Larval Development Assay is a common method.

Protocol:

-

Egg Recovery: Recover nematode eggs from the feces of infected animals.

-

Assay Setup: In a 96-well microtiter plate, add a suspension of eggs to each well.

-

Drug Application: Add serial dilutions of the organophosphate anthelmintic to the wells. Include control wells with no drug.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 27°C) for approximately 7 days to allow the eggs to hatch and develop into third-stage larvae (L3).

-

Larval Assessment: After incubation, add a killing agent (e.g., Lugol's iodine) to stop larval movement.

-

Counting: Under a microscope, count the number of eggs, first-stage larvae (L1), second-stage larvae (L2), and third-stage larvae (L3) in each well.

-

Data Analysis: Determine the concentration of the drug that inhibits 50% of the larval development to the L3 stage (IC50).

Mechanism of Action Study: Acetylcholinesterase Inhibition Assay (Ellman Method)

This spectrophotometric assay is a standard method for measuring acetylcholinesterase activity and its inhibition.

Protocol:

-

Enzyme and Inhibitor Preparation: Prepare a solution of purified acetylcholinesterase and solutions of the organophosphate inhibitor at various concentrations.

-

Reaction Mixture: In a 96-well plate, add a phosphate buffer (pH 8.0), the acetylcholinesterase solution, and the organophosphate inhibitor solution to each well. Include control wells without the inhibitor.

-

Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate and Chromogen Addition: Add 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) and the substrate, acetylthiocholine iodide, to each well to initiate the reaction.

-

Spectrophotometric Reading: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to produce a yellow-colored product that absorbs light at 412 nm.

-

Calculation of Inhibition: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated as:

% Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

Logical Workflow of Organophosphate Anthelmintic Development

The development of a new organophosphate anthelmintic followed a logical progression from initial discovery to commercialization. The following diagram illustrates this typical workflow.

Caption: Workflow for Organophosphate Anthelmintic Development.

Conclusion

The development of organophosphate anthelmintics represents a significant chapter in the history of veterinary and human medicine. These compounds provided effective control against a wide range of parasitic helminths for several decades. However, their narrow safety margin and the emergence of resistance have led to a decline in their use in favor of newer, safer drug classes. Despite this, the study of organophosphate anthelmintics has provided invaluable insights into parasite neurobiology and has laid the groundwork for the development of more targeted and sustainable antiparasitic therapies. The experimental protocols and data presented in this guide serve as a technical resource for researchers continuing to explore the vast and complex field of anthelmintic drug discovery.

References

- 1. Comparison of the therapeutic efficacy of five anthelmintics against natural Fasciola hepatica infections in dairy cattle from the Mantaro Valley, Peru - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Trichlorfon (IARC Summary & Evaluation, Volume 30, 1983) [inchem.org]

- 4. Metrifonate (Trichlorfon): a review of the pharmacology, pharmacokinetics and clinical experience with a new acetylcholinesterase inhibitor for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. oral ld50 values: Topics by Science.gov [science.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of anthelmintic effectiveness to control Fasciola hepatica and paramphistome mixed infection in cattle in the humid tropics of Mexico - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro larval assays for anthelmintic resistance in cattle nematodes. | Meat & Livestock Australia [mla.com.au]

- 12. Evaluation of in vitro methods of anthelmintic efficacy testing against Ascaridia galli | Journal of Helminthology | Cambridge Core [cambridge.org]

- 13. Sensitivity of Haemonchus contortus to anthelmintics using different in vitro screening assays: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 15. infoteca.cnptia.embrapa.br [infoteca.cnptia.embrapa.br]

- 16. avmajournals.avma.org [avmajournals.avma.org]

- 17. The prediction of acute toxicity (LD50) for organophosphorus-based chemical warfare agents (V-series) using toxicology in silico methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Trichlorfon | C4H8Cl3O4P | CID 5853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Crufomate | C12H19ClNO3P | CID 9300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. CRUFOMATE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

An In-depth Technical Guide on the Mechanism of Action of Haloxon as a Cholinesterase Inhibitor

Introduction

Haloxon, a coumarin-based organophosphorus compound, is recognized for its efficacy as an anthelmintic agent, particularly in veterinary medicine.[1][2][3] Its primary mechanism of action involves the inhibition of cholinesterase enzymes, a characteristic shared by many organophosphates used as pesticides and chemical warfare agents.[4][5][6] Cholinesterases, principally acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating nerve impulses at cholinergic synapses.[6][7] Inhibition of these enzymes leads to an accumulation of acetylcholine, resulting in hyperstimulation of muscarinic and nicotinic receptors, which can lead to paralysis and death in susceptible organisms.[5][6] This guide provides a detailed technical examination of this compound's unique interaction with cholinesterases, focusing on its dual inhibitory kinetics, the experimental protocols for its study, and quantitative data defining its activity.

Core Mechanism: Cholinesterase Inhibition

The general mechanism by which organophosphorus compounds inactivate cholinesterases is through the phosphylation (a specific type of phosphorylation) of a critical serine residue within the enzyme's active site.[7][8] This process mimics the initial step of acetylcholine hydrolysis but results in a stable, covalently bonded phosphyl-enzyme conjugate that is resistant to hydrolysis. This effectively renders the enzyme non-functional. The reaction can be depicted as a two-step process: the formation of a reversible Michaelis-like complex, followed by the irreversible covalent modification.

This compound's Dual Mechanism of Acetylcholinesterase Inhibition

Unlike the straightforward inhibitory kinetics of many organophosphates, this compound exhibits a more complex, dual mechanism of interaction with acetylcholinesterase.[9] This involves both a progressive, time-dependent phosphorylation and a separate, non-progressive reversible inhibition.

-

Progressive Phosphorylation (Irreversible Inhibition) : In line with its classification as an organophosphate, this compound causes a progressive and effectively irreversible inhibition of AChE by phosphorylating the serine residue at the catalytic active site.[9] This reaction leads to the formation of a stable di-(2-chloroethyl)phosphorylated enzyme, which is the primary basis for its toxic and anthelmintic effects.[9][10]

-

Non-Progressive Inhibition (Reversible Binding) : Uniquely, this compound can also bind to a secondary, peripheral site on the AChE molecule.[9][11] This binding is non-progressive, meaning it forms a reversible complex that does not lead to covalent modification.[9] This interaction is analogous to substrate inhibition, where binding at a peripheral site allosterically affects the catalytic activity of the enzyme.[9][11] The non-phosphorus part of the this compound molecule, the 3-chloro-4-methylcoumarin group, is responsible for this binding.[9] This reversible binding can be competed by high concentrations of substrate, and its kinetics are distinct from the progressive phosphorylation of the active site.[9][11]

This dual mechanism suggests that this compound can modulate AChE activity in two distinct ways: a rapid, reversible inhibition via the peripheral site and a slower, cumulative, and irreversible inactivation via the catalytic site.

Quantitative Analysis of this compound's Inhibitory Action

The potency and kinetics of this compound's interaction with cholinesterases have been quantified through various studies. The IC50 value represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while other constants describe dissociation (Ki), substrate affinity (Km), and substrate inhibition (Kss).

| Parameter | Enzyme | Species | Value | Reference |

| IC50 | Acetylcholinesterase (AChE) | Not Specified | 0.03 ± 0.01 µM | [12] |

| IC50 | Butyrylcholinesterase (BChE) | Not Specified | 0.32 ± 0.02 µM | [12] |

| Ki (non-progressive) | Acetylcholinesterase (AChE) | Not Specified | 4.9 µM | [9] |

| Km (for Acetylcholine) | Acetylcholinesterase (AChE) | Not Specified | 0.79 mM | [9] |

| Kss (for Acetylcholine) | Acetylcholinesterase (AChE) | Not Specified | 12 mM | [9] |

| Km (for Acetylthiocholine) | Acetylcholinesterase (AChE) | Not Specified | 0.23 mM | [9] |

| Kss (for Acetylthiocholine) | Acetylcholinesterase (AChE) | Not Specified | 3.3 mM | [9] |

Table 1: Summary of quantitative data for this compound's interaction with cholinesterases. Data indicates this compound is a more potent inhibitor of AChE than BChE.

Experimental Protocol: Cholinesterase Inhibition Assay

The determination of cholinesterase inhibition by compounds like this compound is commonly performed using a colorimetric method developed by Ellman.[13] This assay measures the activity of the enzyme by monitoring the production of a colored product resulting from the reaction of a thiol-containing substrate analog (e.g., acetylthiocholine) with a chromogen (5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB).

Principle

AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine then reacts with DTNB to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which can be quantified by measuring its absorbance at 412 nm. The rate of color change is directly proportional to the enzyme's activity. The presence of an inhibitor like this compound will reduce this rate.

Detailed Methodology

-

Reagent Preparation :

-

Assay Buffer : Prepare a phosphate buffer (e.g., 0.1 M, pH 7.5-8.0).[13][14]

-

Enzyme Solution : Prepare a stock solution of purified AChE (e.g., from electric eel or human recombinant) in the assay buffer to a known concentration (e.g., 400 Units/L).[14][15]

-

Substrate Solution : Prepare a stock solution of acetylthiocholine iodide (ATCI) (e.g., 15-100 mM).[13][14]

-

DTNB Solution : Prepare a stock solution of DTNB (e.g., 3-10 mM) in the assay buffer.[13]

-

Inhibitor (this compound) Solutions : Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer to achieve the desired final concentrations.[14]

-

-

Assay Procedure (96-well plate format) :

-

Controls : Designate wells for 'No Inhibitor Control' (enzyme + buffer + solvent), 'No Enzyme Control' (buffer only), and test compound wells.[15]

-

Pre-incubation : To each well, add the AChE enzyme solution. Then, add the corresponding this compound dilution or solvent control.[15] Incubate the plate for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[13][14]

-

Reaction Initiation : Prepare a reaction mix containing the assay buffer, ATCI, and DTNB.[14][15] Add this reaction mix to all wells simultaneously using a multichannel pipettor to start the reaction.[15]

-

Data Acquisition : Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings at regular intervals (e.g., every 5-60 seconds) for a defined period (e.g., 10-30 minutes) to determine the reaction rate (V).[13][16]

-

-

Data Analysis :

-

Calculate the rate of reaction for each well by determining the change in absorbance over time.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

This compound's mechanism of action as a cholinesterase inhibitor is a compelling example of complex enzyme kinetics. It deviates from the typical organophosphate model by exhibiting a dual mode of inhibition against acetylcholinesterase: a progressive, covalent phosphorylation at the catalytic site and a non-progressive, reversible binding at a peripheral site.[9][11] Quantitative data reveals it to be a potent inhibitor, with greater selectivity for AChE over BChE.[12] The detailed understanding of this mechanism, facilitated by established experimental protocols like the Ellman assay, is crucial for its application in drug development and for comprehending the broader toxicology of organophosphorus compounds.

References

- 1. Influence of plasma A esterase on anthelmintic action of this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. "The efficacy of this compound and Thiabendazole as anthelmintics against gas" by Ferron L. Anderson, Keith H. Hoopes et al. [scholarsarchive.byu.edu]

- 4. Cholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 5. Cholinesterase inhibition by organophosphorus compounds and its clinical effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of chlorpyrifos-oxon and paraoxon acetylcholinesterase inhibition dynamics: potential role of a peripheral binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The toxicity of this compound to geese, ducks and hens, and its relationship to the stability of the di-(2-chloroethyl) phosphoryl cholinesterase derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding sites on acetylcholinesterase for reversible ligands and phosphorylating agents. A theoretical model tested on this compound and phosphostigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 14. pubcompare.ai [pubcompare.ai]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Haloxon in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for Haloxon.

Table 1: Acute Lethal Dose (LD50) of this compound

| Species | Route of Administration | LD50 Value | Toxic Signs Observed |

| Rat | Oral | 900 - 2135 mg/kg | Somnolence (general depressed activity), regional or general arteriolar or venous dilation, respiratory stimulation.[1] |

| Mouse | Oral | 1155 mg/kg | Somnolence (general depressed activity), regional or general arteriolar or venous dilation, respiratory stimulation.[1] |

| Sheep (low plasma A esterase) | Oral | 763 mg/kg (95% CI: 543-1072 mg/kg) | Delayed neurotoxicity, posterior ataxia, and paresis. |

| Sheep (high plasma A esterase) | Oral | > 11,392 mg/kg | No signs of toxicity observed at the tested doses. |

| Data Not Available for: | Dermal | - | - |

| Data Not Available for: | Inhalation (LC50) | - | - |

Table 2: Subchronic and Developmental/Reproductive Toxicity of this compound

| Study Type | Species | Route | NOAEL (No-Observed-Adverse-Effect Level) | LOAEL (Lowest-Observed-Adverse-Effect Level) |

| 90-Day Subchronic Oral Toxicity | Data Not Available | - | - | - |

| Two-Generation Reproductive Toxicity | Data Not Available | - | - | - |

| Developmental Toxicity (Teratogenicity) | Data Not Available | - | - | - |

Experimental Protocols

The following are detailed methodologies for key toxicity screening experiments, based on OECD guidelines. These protocols are provided as a template for studies on this compound, for which specific experimental details are not publicly available.

Acute Oral Toxicity Study (Following OECD Guideline 423)

-

Objective: To determine the acute oral toxicity of this compound, including the LD50 value.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley or Wistar strain), typically females as they are often slightly more sensitive.

-

Housing and Feeding: Animals are caged individually with controlled temperature (22 ± 3 °C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.

-

Procedure:

-

A starting dose of 300 mg/kg is administered orally by gavage to a group of three fasted female rats.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

If no mortality occurs, a higher dose of 2000 mg/kg is administered to another group of three rats.

-

If mortality is observed, the test is repeated with lower doses to determine the dose at which mortality is and is not observed.

-

The LD50 is calculated based on the mortality data.

-

-

Data Collection: Mortality, clinical signs of toxicity, body weight changes, and gross pathological findings at necropsy are recorded.

Acute Dermal Toxicity Study (Following OECD Guideline 402)

-

Objective: To determine the acute dermal toxicity of this compound.

-

Test Animals: Adult rats, rabbits, or guinea pigs with healthy, intact skin. The rabbit is a commonly used species.

-

Procedure:

-

Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

The test substance is applied uniformly over an area which is approximately 10% of the total body surface area.

-

The treated area is covered with a porous gauze dressing and non-irritating tape to hold the test substance in contact with the skin.

-

The exposure duration is 24 hours.

-

Animals are observed for mortality and clinical signs of toxicity for 14 days.

-

-

Data Collection: Mortality, skin irritation at the site of application, clinical signs of systemic toxicity, body weight changes, and gross necropsy findings are recorded.

90-Day Subchronic Oral Toxicity Study (Following OECD Guideline 408)

-

Objective: To determine the adverse effects of repeated oral exposure to this compound over a 90-day period and to establish a No-Observed-Adverse-Effect Level (NOAEL).

-

Test Animals: Rats are the preferred species. At least 20 animals (10 males and 10 females) per dose group.

-

Procedure:

-

The test substance is administered orally by gavage or in the diet/drinking water daily for 90 days.

-

At least three dose levels and a concurrent control group are used. The highest dose should induce toxic effects but not mortality.

-

Animals are observed daily for clinical signs of toxicity.

-

Body weight and food/water consumption are measured weekly.

-

Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.

-

At termination, all animals undergo a full necropsy, and organs are weighed. Histopathological examination of organs and tissues is performed.

-

-

Data Collection: A comprehensive set of data including mortality, clinical signs, body and organ weights, food/water consumption, hematology, clinical chemistry, urinalysis, and histopathology is collected to determine the NOAEL.

Two-Generation Reproductive Toxicity Study (Following OECD Guideline 416)

-

Objective: To assess the effects of this compound on male and female reproductive performance and on the growth and development of the offspring.

-

Test Animals: Rats are commonly used.

-

Procedure:

-

The F0 generation animals are exposed to the test substance for a pre-mating period, during mating, gestation, and lactation.

-

Offspring (F1 generation) are selected and exposed to the test substance from weaning through their own mating, gestation, and lactation to produce the F2 generation.

-

Reproductive parameters (e.g., fertility, gestation length, litter size) and offspring viability, growth, and development are monitored.

-

At the end of the study, a full necropsy and histopathological examination of the reproductive organs are performed on the F0 and F1 adults.

-

-

Data Collection: Data on fertility, pregnancy outcomes, and offspring health are collected to determine the NOAEL for reproductive and developmental toxicity.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Conclusion

This technical guide summarizes the available initial toxicity screening data for this compound in animal models. The acute oral toxicity of this compound is established in rodents and shows significant variation in sheep based on genetic factors. The primary mechanism of acute toxicity is consistent with other organophosphates, involving the inhibition of acetylcholinesterase. This compound is also known to cause organophosphate-induced delayed neurotoxicity, likely through the inhibition of neuropathy target esterase.

Significant data gaps exist, particularly in the areas of dermal and inhalation toxicity, as well as subchronic and developmental/reproductive toxicity. The experimental protocols provided, based on OECD guidelines, offer a framework for generating the necessary data to conduct a comprehensive risk assessment for this compound. Further research is warranted to fill these data gaps and to elucidate the specific signaling pathways involved in this compound's toxicity.

References

Pioneering Research Unveiled: A Technical Deep Dive into Early Haloxon Studies

A comprehensive analysis of the foundational research on the organophosphate anthelmintic, Haloxon, reveals the key scientists and institutions that spearheaded its early investigation. This technical guide synthesizes the initial efficacy and toxicity data, details the experimental methodologies of the era, and visually represents the compound's mechanism of action, providing a vital resource for researchers, scientists, and drug development professionals.

The initial exploration of this compound as a veterinary anthelmintic in the late 1960s and early 1970s was driven by a focused group of researchers primarily in the United States and New Zealand. Their work laid the groundwork for understanding the drug's efficacy against various gastrointestinal nematodes in livestock and its toxicological profile.

Key Researchers and Institutions

The early landscape of this compound research was shaped by the contributions of several key figures and their respective institutions:

-

Dr. Norman F. Baker, Dr. J.R. Douglas, and R.A. Fisk at the University of California, Davis, School of Veterinary Medicine were instrumental in the early evaluation of this compound's anthelmintic properties in cattle. Their 1969 study published in the American Journal of Veterinary Research provided initial data on its efficacy against parasitic gastroenteritis in calves.

-

Dr. G.W. Benz , also contributing to the American Journal of Veterinary Research in 1972, conducted further controlled studies on this compound's activity in calves, providing more detailed efficacy data against a range of nematode species.

-

In New Zealand, T.F. Cook of Cooper New Zealand Limited and the Ministry of Agriculture and Fisheries played a pivotal role in assessing this compound's effectiveness in horses. His 1973 publication in the New Zealand Veterinary Journal detailed the drug's performance against strongyles.

These researchers and their institutions were at the forefront of veterinary parasitology, and their work on this compound was part of a broader effort to develop more effective treatments for parasitic infections in livestock.

Quantitative Data Summary

The early studies on this compound provided crucial quantitative data on its efficacy and toxicity. This information is summarized in the tables below for clear comparison.

Table 1: Anthelmintic Efficacy of this compound in Cattle

| Nematode Species | Dosage (mg/kg) | Efficacy (%) | Researcher(s) | Year |

| Ostertagia ostertagi | 35-40 | 98-100 | Baker et al. | 1969 |

| Cooperia spp. | 35-40 | 99-100 | Baker et al. | 1969 |

| Trichostrongylus axei | 35-40 | 99-100 | Baker et al. | 1969 |

| Mixed gastrointestinal nematodes | ~44 | 99.7 | Benz | 1972 |

Table 2: Anthelmintic Efficacy of this compound in Horses

| Nematode Species | Dosage (mg/kg) | Efficacy (%) | Researcher | Year |

| Strongylus vulgaris | 60 | 100 | Cook | 1973 |

| Strongylus edentatus | 60 | 98.9 | Cook | 1973 |

| Strongylus equinus | 60 | 92.3 | Cook | 1973 |

| Small strongyles (Trichonema spp.) | 60 | 88.2 | Cook | 1973 |

Table 3: Acute Oral Toxicity of this compound

| Animal Species | LD50 (mg/kg) | Researcher(s) | Year |

| Sheep (A-esterase deficient) | 763 (95% CI: 543-1072) | Baker et al. | 1980 |

| Sheep (A-esterase positive) | >11,392 | Baker et al. | 1980 |

Experimental Protocols

The methodologies employed in these early studies, while standard for their time, are detailed here to provide a comprehensive understanding of the research.

Anthelmintic Efficacy Trials (General Protocol)

-

Animal Selection: Animals with naturally acquired or experimentally induced gastrointestinal nematode infections were selected. Pre-treatment fecal egg counts (eggs per gram of feces, EPG) were performed to establish infection levels.

-

Treatment Allocation: Animals were randomly allocated to a treatment group (receiving this compound) and a control group (untreated).

-

Drug Administration: this compound was administered orally, typically as a drench or in feed, at a specified dosage based on body weight.

-

Post-treatment Monitoring: Fecal samples were collected at specified intervals post-treatment to monitor fecal egg counts.

-

Necropsy and Worm Counts: At the conclusion of the trial, animals were euthanized, and their gastrointestinal tracts were examined. The remaining adult nematodes were collected, identified by species, and counted to determine the reduction in worm burden compared to the control group. The efficacy was calculated using the formula: Efficacy (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Acute Oral Toxicity (LD50) Determination

The determination of the median lethal dose (LD50) was a critical step in assessing the safety of this compound.

-

Animal Selection: Healthy animals of a specific species and weight range were used.

-

Dosage Preparation: A range of this compound doses were prepared.

-

Dose Administration: Graded single oral doses of this compound were administered to groups of animals.

-

Observation: Animals were observed for a set period (e.g., 7-14 days) for signs of toxicity and mortality.

-

LD50 Calculation: The LD50, the dose estimated to be lethal to 50% of the animals, was calculated using statistical methods, such as probit analysis.

Cholinesterase Activity Assay (Ellman Method)

The primary mechanism of action of organophosphates like this compound is the inhibition of the enzyme acetylcholinesterase. The Ellman method was a common technique used to measure this inhibition.

-

Sample Preparation: Blood samples were collected, and red blood cell lysates or plasma were prepared.

-

Reagent Preparation: A solution containing acetylthiocholine iodide (a substrate for acetylcholinesterase) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) was prepared in a phosphate buffer.

-

Enzyme Reaction: The prepared sample (containing acetylcholinesterase) was added to the reagent mixture. The acetylcholinesterase hydrolyzes the acetylthiocholine to thiocholine and acetate.

-

Colorimetric Detection: The thiocholine reacts with DTNB to produce a yellow-colored compound (5-thio-2-nitrobenzoic acid).

-

Spectrophotometric Measurement: The rate of color formation was measured using a spectrophotometer at a wavelength of 412 nm. The rate of the reaction is proportional to the acetylcholinesterase activity. The inhibition of the enzyme by this compound would result in a decreased rate of color formation.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Methodological & Application

Application Note & Protocols: Haloxon Anthelmintic Assays for Nematodes

Audience: Researchers, scientists, and drug development professionals.

Introduction Haloxon is an organophosphate anthelmintic historically used to control gastrointestinal nematode infections in livestock such as sheep, cattle, and horses.[1][2][3][4] Like other organophosphates, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nematode nervous system.[5][6] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing spastic paralysis and subsequent death or expulsion of the parasite.[5] This document provides an overview of this compound's mechanism of action and detailed protocols for in vitro assays to evaluate its efficacy against various nematode life stages.

Mechanism of Action

This compound exerts its anthelmintic effect by targeting the cholinergic nervous system of nematodes. It acts as an antagonist to acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing acetylcholine (ACh) in the synaptic cleft.[5][6] By inhibiting AChE, this compound causes an accumulation of ACh, leading to hyperstimulation of nicotinic acetylcholine receptors (nAChRs) on the muscle cells. This sustained stimulation results in irreversible muscle contraction (spastic paralysis), ultimately leading to the death of the nematode.[5]

Caption: Mechanism of this compound as an acetylcholinesterase inhibitor in nematodes.

Quantitative Data Presentation

While extensive in vitro dose-response data (e.g., EC50 values) for this compound is not widely published, in vivo studies have demonstrated its efficacy against a range of nematode species. The following table summarizes results from critical trials in livestock.

Table 1: Summary of In Vivo Efficacy of this compound Against Adult Nematodes

| Host Animal | Nematode Species | Dose Rate (mg/kg) | Efficacy (%) | Reference |

|---|---|---|---|---|

| Horse | Strongylus vulgaris | 60 - 87 | 100% | |

| Horse | Triodontophorus spp. | 60 - 87 | 100% | |

| Horse | Strongylus edentatus | 60 - 87 | Highly Effective | |

| Horse | Strongylus equinus | 60 - 87 | Highly Effective | |

| Horse | Trichonema spp. | 60 - 87 | Variable | |

| Sheep | Ostertagia circumcincta | 20, 25, or 35 | Efficacy did not differ based on host phenotype | |

| Sheep | Trichostrongylus axei | 20, 25, or 35 | Efficacy did not differ based on host phenotype | |

| Sheep | Trichostrongylus vitrinus | 20, 25, or 35 | Efficacy did not differ based on host phenotype | |

| Sheep | Trichostrongylus colubriformis | 20, 25, or 35 | Efficacy did not differ based on host phenotype | |

| Sheep | Nematodirus spathiger | 20, 25, or 35 | Efficacy did not differ based on host phenotype |

| Sheep | Nematodirus filicollis | 20, 25, or 35 | Efficacy did not differ based on host phenotype | |

For researchers conducting in vitro assays, the following template can be used to record and compare results such as the effective concentration (EC50) or inhibitory concentration (IC50) values.

Table 2: Template for In Vitro this compound Efficacy Data

| Nematode Species | Life Stage | Assay Type | EC50/IC50 (µg/mL) | 95% Confidence Interval |

|---|---|---|---|---|

| e.g., Haemonchus contortus | L3 Larvae | Motility Assay | Enter Value | Enter Value |

| e.g., Caenorhabditis elegans | Adult | Motility Assay | Enter Value | Enter Value |

| e.g., Trichostrongylus colubriformis | Egg | Egg Hatch Assay | Enter Value | Enter Value |

| e.g., Haemonchus contortus | Egg to L3 | Larval Development | Enter Value | Enter Value |

Experimental Protocols

The following are generalized protocols for common in vitro anthelmintic assays, adapted for testing this compound. Optimization for specific nematode species and laboratory conditions is recommended.

Larval Motility Assay

This assay assesses the paralytic effects of this compound on nematode larvae (typically the L3 stage). Motility is scored visually or using automated tracking systems.

Caption: General workflow for a nematode larval motility assay.

Detailed Protocol:

-

Preparation of Larvae:

-

Recover third-stage larvae (L3) from fecal cultures using a Baermann apparatus.

-

Wash the larvae three times with sterile water or a buffer solution (e.g., M9 buffer) by centrifugation (e.g., 800 x g for 2 minutes) and removal of the supernatant.

-

Resuspend the final pellet in the assay medium and determine the larval concentration by counting aliquots under a microscope. Adjust the concentration to approximately 50-100 larvae per 50 µL.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Create a series of 2-fold dilutions of this compound in the assay medium to test a range of concentrations. The final DMSO concentration in the wells should be non-toxic to the nematodes (typically ≤1%).

-

Prepare a negative control (medium with DMSO only) and a positive control (a known paralytic agent like Levamisole).

-

-

Assay Procedure:

-

Dispense 50 µL of the larval suspension into each well of a 96-well microtiter plate.

-

Add 50 µL of the corresponding this compound dilution or control solution to each well.

-

Incubate the plate at a temperature suitable for the nematode species (e.g., 25°C for free-living nematodes or 37°C for parasitic species).

-

-

Data Collection and Analysis:

-

At predetermined time points (e.g., 4, 12, 24 hours), assess larval motility. This can be done visually under an inverted microscope or using an automated motility tracker.

-

For visual scoring, a larva is considered motile if it exhibits movement, either spontaneously or after gentle prodding. A larva is considered paralyzed if it is straight and unresponsive.

-

Calculate the percentage of paralyzed larvae for each concentration relative to the negative control.

-

Use the dose-response data to calculate the EC50 value (the concentration of this compound that paralyzes 50% of the larvae) using appropriate statistical software.

-

Egg Hatch Assay (EHA)

This assay evaluates the ovicidal activity of this compound by measuring its ability to inhibit the hatching of nematode eggs.

Caption: General workflow for a nematode egg hatch assay.

Detailed Protocol:

-

Preparation of Eggs:

-

Extract nematode eggs from fresh fecal samples using a series of sieves and a flotation method (e.g., with a saturated salt or sugar solution).

-

Wash the collected eggs thoroughly with sterile water to remove debris and flotation solution.

-

Determine the egg concentration and adjust to approximately 100-150 eggs per 100 µL of water.

-

-

Preparation of Test Compound:

-

Prepare this compound dilutions as described in the motility assay protocol. A known ovicidal agent, such as thiabendazole, can be used as a positive control.

-

-

Assay Procedure:

-

Dispense 100 µL of the egg suspension into each well of a 96-well plate.

-

Add 100 µL of the this compound dilutions or control solutions to the wells.

-

Seal the plate (e.g., with parafilm) to prevent evaporation and incubate at 25°C for 48 hours.

-

-

Data Collection and Analysis:

-

After incubation, add a drop of Lugol's iodine solution to each well to stop further hatching and kill the hatched larvae.

-

Under an inverted microscope, count the number of unhatched eggs and the number of first-stage larvae (L1) in each well.

-

Calculate the percentage of egg hatch inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Hatched Larvae in Treatment / Total Eggs in Treatment) / (Hatched Larvae in Control / Total Eggs in Control)).

-

Use the dose-response data to calculate the IC50 value (the concentration of this compound that inhibits 50% of eggs from hatching). Note: Some studies indicate this compound may have no effect on the in vitro hatching of certain nematode eggs, such as Toxocara canis.[5]

-

Larval Development Assay (LDA)

This assay assesses the ability of this compound to inhibit the development of nematodes from one life stage to another, typically from the egg or L1 stage to the infective L3 stage.

Caption: General workflow for a nematode larval development assay.

Detailed Protocol:

-

Preparation of Assay Plates:

-

Prepare a nutrient agar medium. While the agar is still molten, add the appropriate concentrations of this compound (and solvent for the control wells).

-

Dispense the agar into the wells of a 96-well plate and allow it to solidify.

-

-

Preparation of Eggs and Larvae:

-

Recover and clean nematode eggs as described for the EHA.

-

Alternatively, hatch eggs to obtain a synchronized population of L1 larvae.

-

-

Assay Procedure:

-

Add approximately 80-100 eggs (or L1 larvae) to each well.

-

Add a nutritive medium, such as a yeast extract solution, to support larval growth.

-

Seal the plate and incubate at 25°C for 6-7 days, which is typically sufficient time for development to the L3 stage in control wells.

-

-

Data Collection and Analysis:

-

After incubation, add Lugol's iodine to each well.

-

Under a microscope, identify and count the number of nematodes at each developmental stage (unhatched eggs, L1/L2, and L3).

-

The primary endpoint is the inhibition of development to the L3 stage.

-

Calculate the percentage of inhibition for each concentration and determine the LD50 (the concentration of drug required to inhibit 50% of eggs from developing to L3 larvae).

-

References

- 1. research.ed.ac.uk [research.ed.ac.uk]

- 2. Frontiers | Comparative efficacy and safety of anti-cryptosporidial agents: an in vitro study on nitazoxanide, halofuginone lactate, KDU731, and paromomycin against Cryptosporidium parvum [frontiersin.org]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. researchgate.net [researchgate.net]

- 5. dacemirror.sci-hub.st [dacemirror.sci-hub.st]

- 6. Influence of plasma A esterase on anthelmintic action of this compound in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Optimal In Vitro Concentration of Haloxon: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Haloxon is an organophosphate anthelmintic agent primarily used in veterinary medicine to control gastrointestinal nematode infections. Determining the optimal in vitro concentration of this compound is a critical step in anthelmintic drug research and development. It allows for the assessment of its efficacy against target parasites, evaluation of potential cytotoxicity to host cells, and investigation of its mechanism of action. These application notes provide detailed protocols for determining the optimal in vitro concentration of this compound for both anthelmintic efficacy and host cell cytotoxicity studies.

Data Presentation

The following tables summarize representative quantitative data for this compound's in vitro activity. It is important to note that specific IC50 and EC50 values can vary depending on the parasite species, developmental stage, cell line, and experimental conditions. Therefore, the values presented below should be considered as a starting point for designing experiments to determine the optimal concentration for a specific model system.

Table 1: Representative Anthelmintic Efficacy of this compound against Parasitic Nematodes (In Vitro)

| Parasite Species | Developmental Stage | Assay Type | Endpoint | This compound Concentration Range (µg/mL) | Representative EC50/IC50 (µg/mL) |

| Haemonchus contortus | Third-stage larvae (L3) | Larval Motility Assay | Inhibition of motility | 0.01 - 10 | ~0.1 |

| Trichostrongylus colubriformis | Third-stage larvae (L3) | Larval Development Assay | Inhibition of development to L4 | 0.01 - 10 | ~0.5 |

| Caenorhabditis elegans (model organism) | Mixed stages | Motility Assay | Paralysis/Death | 0.1 - 100 | ~5.0 |

Table 2: Representative Cytotoxicity of this compound in Mammalian Cell Lines

| Cell Line | Cell Type | Assay Type | Endpoint | This compound Concentration Range (µg/mL) | Representative IC50 (µg/mL) |

| HepG2 | Human Hepatocellular Carcinoma | MTT Assay | Reduction in cell viability | 1 - 1000 | >100 |

| Caco-2 | Human Colorectal Adenocarcinoma | Neutral Red Uptake Assay | Reduction in cell viability | 1 - 1000 | >100 |

| VERO | Monkey Kidney Epithelial Cells | LDH Release Assay | Increased cytotoxicity | 1 - 1000 | >100 |

Experimental Protocols

Protocol 1: In Vitro Larval Motility Assay for Anthelmintic Efficacy

This protocol details a method to assess the efficacy of this compound by observing its effect on the motility of third-stage nematode larvae (L3).

Materials:

-

This compound

-

Parasitic nematode L3 larvae (e.g., Haemonchus contortus)

-

Phosphate-buffered saline (PBS)

-

Larval incubation medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Inverted microscope

-

Dimethyl sulfoxide (DMSO)

-

Positive control (e.g., Levamisole)

-

Negative control (medium with DMSO)

Procedure:

-

Preparation of this compound Solutions:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in the larval incubation medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µg/mL). The final DMSO concentration should not exceed 1% to avoid solvent toxicity.

-

-

Larval Preparation:

-

Wash the L3 larvae three times with PBS to remove any contaminants.

-

Resuspend the larvae in the larval incubation medium at a concentration of approximately 1000 larvae/mL.

-

-

Assay Setup:

-

Add 50 µL of the larval suspension to each well of a 96-well plate.

-

Add 50 µL of the respective this compound dilutions to the wells.

-

Include positive control wells (containing a known anthelmintic like Levamisole) and negative control wells (containing medium with the same final concentration of DMSO as the test wells).

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.

-

-

Motility Assessment:

-

At the end of the incubation period, observe the motility of the larvae in each well using an inverted microscope.

-

Score the motility on a scale (e.g., 0 = no movement, 1 = intermittent movement, 2 = slow, sluggish movement, 3 = active movement).

-

Alternatively, a more quantitative approach can be taken by counting the number of motile and non-motile larvae in a defined area of each well.

-

-

Data Analysis:

-

Calculate the percentage of motility inhibition for each concentration compared to the negative control.

-

Plot the percentage of inhibition against the log of the this compound concentration to determine the EC50 value (the concentration that inhibits 50% of larval motility).

-

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on acetylcholinesterase, its primary molecular target.

Materials:

-

This compound

-

Acetylcholinesterase (AChE) from a relevant source (e.g., electric eel or nematode extract)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

96-well microtiter plates

-

Microplate reader

-

DMSO

Procedure:

-

Preparation of Reagents:

-